1H-Imidazo[4,5-b]pyridine-2-carbaldehyde
Description
Structural Framework and Classification within Imidazopyridines
The structural framework of 1H-Imidazo[4,5-b]pyridine-2-carbaldehyde consists of a pyridine (B92270) ring fused to an imidazole (B134444) ring. fishersci.com This core structure is known as imidazo[4,5-b]pyridine. The designation "[4,5-b]" specifies the points of fusion between the two heterocyclic rings. An aldehyde group (-CHO) is attached at the 2-position of the imidazole ring.
Imidazopyridines are a broad class of bicyclic heterocycles that are classified based on the arrangement of the nitrogen atoms and the fusion points of the imidazole and pyridine rings. nih.gov This leads to several isomeric forms, each with distinct chemical and physical properties. nih.govnih.gov The 1H-imidazo[4,5-b]pyridine core is structurally analogous to purine (B94841), where a carbon atom replaces the nitrogen at the 1-position, earning it the name "1-deazapurine". uctm.edu This structural similarity is a key factor in its biological relevance. uctm.edunih.gov
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound nih.gov |
| Molecular Formula | C₇H₅N₃O nih.gov |
| Molecular Weight | 147.13 g/mol nih.gov |
| CAS Number | 56805-24-4 nih.gov |
| Canonical SMILES | C1=CC2=C(N=C1)N=C(N2)C=O nih.gov |
Historical Context and Emergence in Chemical Sciences
The broader family of imidazopyridines, to which this compound belongs, has a history dating back to the early 20th century. The first synthesis of an imidazopyridine scaffold was reported by Tschitschibabin and Kirsanow in 1925. mdpi.com For a considerable time, this class of compounds remained relatively underexplored due to a lack of efficient synthetic methodologies. mdpi.com
A resurgence of interest occurred with the advancement of modern synthetic techniques, such as organometallic chemistry, which enabled the creation of highly functionalized imidazopyridine molecules. mdpi.com The recognition of the imidazo[4,5-b]pyridine core as a bioisostere of natural purines was a pivotal moment, stimulating extensive research into its derivatives for potential biological applications. uctm.edu This structural mimicry allows these synthetic compounds to interact with biological systems, such as enzymes and receptors, that typically bind purines.
Significance as a Heterocyclic Scaffold in Contemporary Research
The imidazopyridine skeleton is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be used to build ligands for multiple biological targets. rsc.orgresearchgate.net The imidazo[4,5-b]pyridine ring system, in particular, is a cornerstone in drug discovery due to its ability to interact with a wide array of biological targets. uctm.edu
The versatility of this scaffold allows for the synthesis of large libraries of derivatives, which are then screened for various therapeutic activities. The development of new synthetic methods has made it easier to create a diverse range of these compounds, which is crucial for structure-activity relationship (SAR) studies aimed at optimizing lead compounds into effective drug candidates. Derivatives of the imidazo[4,5-b]pyridine scaffold have been investigated for a wide spectrum of biological activities, including as kinase inhibitors, anticancer, and antimicrobial agents. nih.govresearchgate.netnih.goveurjchem.com The significance of the broader imidazopyridine family is underscored by its presence in various marketed drugs. nih.govmdpi.comwikipedia.org
Table 2: Examples of Isomeric Imidazopyridine Scaffolds and Their Applications
| Isomeric Scaffold | Example Drug/Compound | Primary Application Area |
|---|---|---|
| Imidazo[1,2-a]pyridine (B132010) | Zolpidem mdpi.comwikipedia.org | Hypnotic (for insomnia) mdpi.com |
| Imidazo[1,2-a]pyridine | Alpidem mdpi.comwikipedia.org | Anxiolytic wikipedia.org |
| Imidazo[4,5-b]pyridine | Telcagepant wikipedia.org | Migraine treatment (development terminated) wikipedia.org |
| Imidazo[4,5-b]pyridine | Tenatoprazole wikipedia.org | Proton pump inhibitor wikipedia.org |
| Imidazo[1,5-a]pyridine | Fadrozole wikipedia.org | Aromatase inhibitor (antineoplastic) wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-6-9-5-2-1-3-8-7(5)10-6/h1-4H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJMOPCEBPOBBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343502 | |
| Record name | 1H-Imidazo[4,5-b]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56805-24-4 | |
| Record name | 1H-Imidazo[4,5-b]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Imidazo 4,5 B Pyridine 2 Carbaldehyde and Its Derivatives
Classical and Conventional Synthetic Routes
Traditional methods for the synthesis of the 1H-imidazo[4,5-b]pyridine ring system have been well-established, primarily relying on the cyclization of appropriately substituted pyridine (B92270) precursors.
Cyclization Reactions from Diaminopyridine Precursors
A cornerstone of imidazo[4,5-b]pyridine synthesis is the use of 2,3-diaminopyridine (B105623) as a key starting material. This precursor contains the necessary adjacent amino groups on the pyridine ring to facilitate the formation of the fused imidazole (B134444) ring.
The reaction of 2,3-diaminopyridine with various aldehydes is a direct method for producing 2-substituted-1H-imidazo[4,5-b]pyridines. nih.gov This condensation typically proceeds through an intermediate that is subsequently oxidized to form the aromatic imidazopyridine ring system. For instance, the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions can yield 1H-imidazo[4,5-b]pyridine derivatives in excellent yields (83%–87%) through an air-oxidative cyclocondensation. nih.gov
A similar approach has been utilized to synthesize 2-(1,2,4-triazol-3-yl)imidazopyridines from diaminopyridines and triazole aldehydes, achieving good yields of 37%–71%. nih.gov
Table 1: Examples of Condensation Reactions with Aldehydes
| Reactants | Product | Yield (%) | Reference |
|---|---|---|---|
| 2,3-Diaminopyridine and substituted aryl aldehydes | 2-Aryl-1H-imidazo[4,5-b]pyridines | 83-87 | nih.gov |
Another common and effective method involves the condensation of 2,3-diaminopyridine with carboxylic acids or their derivatives. nih.gov This reaction is often facilitated by a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures. nih.gov This method is noted for its simplicity and good yields, which can be further improved with the use of microwave irradiation. nih.gov Formic acid has also been employed for the synthesis of methyl-substituted imidazo[4,5-c]pyridines from 5-methyl-3,4-diamino-pyridine, where the reaction mixture is refluxed for several hours. nih.gov
Reductive Cyclization Approaches
An alternative strategy for the one-step synthesis of 1H-imidazo[4,5-b]pyridines is the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes or ketones. nih.gov This approach involves the simultaneous reduction of the nitro group and cyclization with the carbonyl compound. For example, the reaction of 2-nitro-3-aminopyridine with substituted acetophenones in the presence of SnCl₂·2H₂O as a reductive catalyst and formic acid leads to the formation of the imidazopyridine scaffold. nih.gov The proposed mechanism involves formylation of the aniline (B41778) nitrogen, reduction of the nitro group, and subsequent cyclization. nih.gov
Formylation Techniques for Aldehyde Introduction
The introduction of a formyl group at the 2-position of the 1H-imidazo[4,5-b]pyridine ring is a crucial step for the synthesis of the target carbaldehyde. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.net This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the heterocyclic core. researchgate.net
More recent developments have explored milder and more regioselective formylation methods. For instance, visible-light-induced formylation of imidazo[1,2-a]pyridines at the C3 position has been achieved using rose bengal as a photoredox catalyst, potassium iodide as an additive, and tetramethylethylenediamine (TMEDA) as the formylating agent. nih.gov Another approach involves a copper-catalyzed C3-formylation of imidazo[1,2-a]pyridines using dimethyl sulfoxide (B87167) (DMSO) as the formylation reagent and molecular oxygen as an environmentally friendly oxidant. rsc.org
Modern and Sustainable Synthetic Strategies
In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. These modern strategies often involve the use of novel catalysts and reaction conditions to improve yields, reduce waste, and simplify procedures.
For the synthesis of imidazopyridine derivatives, Al³⁺-exchanged on K10 montmorillonite (B579905) clay (Al³⁺-K10 clay) has been utilized as a reusable heterogeneous catalyst for intramolecular cyclization, affording excellent yields of 80%–93%. nih.gov This method is notable for its tolerance of various functional groups. nih.gov
Photochemical methods have also emerged as an eco-friendly approach. The synthesis of highly functionalized imidazopyridines can be achieved through light-induced reactions, offering a green alternative to traditional thermal methods. nih.gov
Table 2: Summary of Synthetic Methodologies
| Method | Precursors | Key Reagents/Conditions | Advantages |
|---|---|---|---|
| Condensation | 2,3-Diaminopyridine, Aldehydes | Thermal, Air oxidation | High yields, one-step |
| Condensation | 2,3-Diaminopyridine, Carboxylic Acids | Polyphosphoric acid, Heat/Microwave | Simple, good yields |
| Reductive Cyclization | 2-Nitro-3-aminopyridine, Ketones | SnCl₂·2H₂O, Formic acid | One-step synthesis |
| Formylation | 1H-Imidazo[4,5-b]pyridine | Vilsmeier reagent (POCl₃, DMF) | Established method |
| Catalytic Cyclization | - | Al³⁺-K10 clay | Reusable catalyst, excellent yields |
Table of Compounds
| Compound Name |
|---|
| 1H-Imidazo[4,5-b]pyridine-2-carbaldehyde |
| 2,3-diaminopyridine |
| 2-nitro-3-aminopyridine |
| 5-methyl-3,4-diamino-pyridine |
| N,N-dimethylformamide |
| Phosphorus oxychloride |
| Polyphosphoric acid |
| Rose bengal |
| SnCl₂·2H₂O |
Environmentally Benign Methodologies (e.g., aqueous media, air oxidation)
A notable advancement in the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines is the development of an environmentally friendly method that utilizes water as the reaction medium and air as the oxidant. This one-step process involves the reaction of 2,3-diaminopyridine with various substituted aryl aldehydes. The reaction proceeds via an air oxidative cyclocondensation, yielding the desired products in excellent yields, typically between 83% and 87%. nih.gov This approach avoids the use of hazardous oxidizing agents and organic solvents, aligning with the principles of green chemistry. The simplicity of the procedure, coupled with the use of readily available and non-toxic reagents, makes it an attractive method for the synthesis of these heterocyclic compounds.
Catalytic Approaches in Synthesis
Catalysis plays a pivotal role in the synthesis of 1H-Imidazo[4,5-b]pyridine derivatives, offering pathways to these molecules with high efficiency and selectivity.
Heterogeneous Catalysis (e.g., Al³⁺-K10 clay)
The use of solid acid catalysts provides a recyclable and environmentally benign option for organic synthesis. Al³⁺-exchanged K10 montmorillonite clay has been effectively employed as a heterogeneous catalyst for the intramolecular cyclization to produce 2-substituted 3-ethyl-3H-imidazo[4,5-b]pyridines. researchgate.net This method demonstrates good tolerance for a variety of functional groups and affords the products in excellent yields, ranging from 80% to 93%. mdpi.com A key advantage of this catalyst is its reusability; it can be recovered and reused for at least five cycles with only a slight decrease in activity. researchgate.net
Below is a table summarizing the synthesis of various 2-substituted 3-ethyl-3H-imidazo[4,5-b]pyridines using Al³⁺-K10 clay as a catalyst.
| Entry | R | Product | Yield (%) |
| 1 | H | 3-Ethyl-2-phenyl-3H-imidazo[4,5-b]pyridine | 93 |
| 2 | 4-OCH₃ | 3-Ethyl-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine | 92 |
| 3 | 4-Cl | 2-(4-Chlorophenyl)-3-ethyl-3H-imidazo[4,5-b]pyridine | 90 |
| 4 | 4-NO₂ | 3-Ethyl-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine | 88 |
| 5 | 2-Thienyl | 3-Ethyl-2-(thiophen-2-yl)-3H-imidazo[4,5-b]pyridine | 85 |
Transition Metal Catalysis (e.g., Palladium-catalyzed cross-coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig cross-coupling reaction has been successfully applied to the synthesis of C2-substituted imidazo[4,5-b]pyridine analogues. This method allows for the coupling of 2-halo imidazo[4,5-b]pyridines with various enolizable heterocycles, providing a direct route to a diverse range of derivatives. rsc.org The use of Xantphos as a ligand in conjunction with a palladium catalyst has been found to be particularly effective for these transformations. rsc.org This approach offers a regioselective synthesis of both 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine derivatives. rsc.org
Lewis Acid Catalysis (e.g., Zinc Triflate)
While specific examples for the synthesis of this compound using zinc triflate are not extensively documented, Lewis acid catalysis is a well-established strategy for the synthesis of related imidazopyridine isomers. For instance, ytterbium triflate has been utilized as a catalyst for the condensation of 3,4-diaminopyridine (B372788) with triethyl orthoformate to yield imidazo[4,5-c]pyridine derivatives. mdpi.com This reaction proceeds with high efficiency and tolerates a range of functional groups, with reported yields from 32% to 99%. mdpi.com The role of the Lewis acid is to activate the carbonyl or orthoformate group towards nucleophilic attack by the diamine, facilitating the subsequent cyclization.
Photocatalytic Methods
Visible-light photocatalysis has emerged as a sustainable and powerful tool in modern organic synthesis. While the direct photocatalytic formylation of the C2 position of 1H-imidazo[4,5-b]pyridine is not widely reported, photocatalytic methods have been developed for the functionalization of the imidazo[4,5-b]pyridine core. An efficient synthesis of 7-aryl-1H-imidazo[4,5-b]pyridines has been achieved through a photocatalytic cross-coupling reaction. This method offers good yields under mild reaction conditions. The proposed mechanism involves a photoredox cycle where an excited photocatalyst initiates single-electron transfer processes to generate radical intermediates, which then participate in the cross-coupling reaction.
Phase Transfer Catalysis in Derivatization
Phase transfer catalysis (PTC) is a valuable technique for reacting reagents in immiscible phases. This methodology has been successfully applied to the N-alkylation of 6-bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine derivatives. uctm.edu In this approach, a tetra-n-butylammonium bromide (TBAB) catalyst facilitates the transfer of the imidazopyridine anion from the solid phase (potassium carbonate as a base) to the organic phase (DMF), where it reacts with an alkylating agent such as allyl bromide or propargyl bromide. uctm.edu This method provides good yields for the N-substituted products. uctm.edu
The following table presents examples of N-alkylation of 6-bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridines using phase transfer catalysis.
| Entry | Imidazo[4,5-b]pyridine Derivative | Alkylating Agent | Product | Yield (%) |
| 1 | 6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Allyl bromide | 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | 85 |
| 2 | 6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Allyl bromide | 3-allyl-6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine | 88 |
| 3 | 6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Propargyl bromide | 6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine | 82 |
| 4 | 6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Propargyl bromide | 6-bromo-2-(4-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine | 86 |
Regioselective Synthesis and Isomeric Control
The synthesis of substituted 1H-imidazo[4,5-b]pyridines presents a significant challenge in controlling regioselectivity, primarily due to the potential for substitution at different nitrogen atoms within the imidazole ring. One of the most common and formidable challenges is controlling substitution at the N1 versus the N3 position. nih.gov The structural similarity of the imidazo[4,5-b]pyridine core to naturally occurring purines makes isomeric purity crucial for medicinal chemistry applications. nih.gov
Synthetic strategies often begin with the condensation of a substituted 2,3-diaminopyridine with a carbonyl compound. nih.gov However, if the diaminopyridine or the resulting imidazopyridine is unsymmetrically substituted, subsequent reactions like N-alkylation can lead to a mixture of isomers, which are often difficult to separate. The distribution of these regioisomers is highly dependent on the reaction conditions, the nature of the substituents on the heterocyclic core, and the electrophile used. researchgate.net
For instance, in the N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives, the ratio of N-1 to N-3 alkylated products was found to be influenced by steric factors. A computational DFT study suggested that the regioselectivity of N-benzylation is governed by "steric approach control," explaining why different isomer ratios are obtained when a substituent is present at the C-2 position. researchgate.net Experimental studies have shown that alkylation of 2-aryl-1(3)H-imidazo[4,5-b]pyridines with various alkylating agents produces a mixture of N-1 and N-3 isomers, necessitating advanced analytical techniques like 2D NMR for structural assignment. researchgate.net
Strategies to achieve regiocontrol include the use of specific starting materials that favor the formation of a single isomer. For example, the reaction of 2,3-diaminopyridine with aldehydes under reductive amination conditions can lead predominantly to N-3 alkylated products, which can then be used for the regioselective synthesis of N-1 substituted imidazo[4,5-b]pyridines. researchgate.net
| Factor | Influence on Regioselectivity | Resulting Isomer(s) | Reference |
| Steric Hindrance at C-2 | A bulky substituent at the C-2 position can sterically hinder the approach of an electrophile to the adjacent N-3 atom. | Favors N-1 substitution. | researchgate.net |
| Electronic Effects | Electron-donating or -withdrawing groups on the pyridine or imidazole ring can alter the nucleophilicity of the N-1 and N-3 atoms. | Varies depending on the substituent and its position. | researchgate.net |
| Reaction Conditions | The choice of base, solvent, and temperature can significantly alter the ratio of N-1 to N-3 alkylated products. | Can be optimized to favor one isomer over the other. | researchgate.net |
| Nature of Electrophile | The size and reactivity of the alkylating or acylating agent can influence which nitrogen atom is preferentially attacked. | Different reagents can lead to different isomer ratios. | researchgate.net |
Derivatization Strategies via Functional Group Modifications
The 1H-imidazo[4,5-b]pyridine scaffold is a versatile core in medicinal chemistry, and its adaptability allows for the synthesis of large libraries of derivatives through various functional group modifications. The 2-carbaldehyde group, in particular, serves as a synthetic handle for a wide array of chemical transformations, enabling the introduction of diverse structural motifs.
The carbaldehyde group at the C-2 position is electrophilic and susceptible to nucleophilic attack. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a variety of derivatives. Standard nucleophilic addition reactions applicable to aldehydes can be employed to modify the 2-carbaldehyde group.
For example, organometallic reagents such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li) can add to the carbonyl carbon to yield secondary alcohols. This transformation is a powerful method for introducing alkyl, aryl, or vinyl substituents at the 2-position, converting the aldehyde into a more complex side chain. Similarly, the addition of cyanide ions (e.g., from TMSCN) would produce a cyanohydrin, a versatile intermediate that can be further hydrolyzed to a carboxylic acid or reduced to an amino alcohol.
| Nucleophilic Reagent | Reagent Example | Product Type |
| Organomagnesium Halide | Phenylmagnesium bromide | Secondary Alcohol |
| Organolithium | n-Butyllithium | Secondary Alcohol |
| Cyanide Source | Trimethylsilyl cyanide (TMSCN) | Cyanohydrin |
| Acetylide | Lithium acetylide | Propargyl Alcohol |
One of the most fundamental reactions of the 2-carbaldehyde group is its condensation with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, often catalyzed by a trace amount of acid. masterorganicchemistry.com The formation of an imine bond is a robust and efficient way to link the imidazopyridine core to other molecular fragments, including aliphatic chains, aromatic rings, and other heterocyclic systems. researchgate.net These imine derivatives can serve as final products or as intermediates for further reactions, such as reduction to secondary amines or participation in cycloaddition reactions. masterorganicchemistry.com
| Primary Amine | Amine Structure | Resulting Imine/Schiff Base |
| Aniline | C₆H₅NH₂ | N-phenyl imine |
| Benzylamine | C₆H₅CH₂NH₂ | N-benzyl imine |
| Ethanolamine | HOCH₂CH₂NH₂ | N-(2-hydroxyethyl) imine |
| Glycine methyl ester | H₂NCH₂COOCH₃ | N-(carbomethoxymethyl) imine |
The aldehyde functional group can be readily reduced to a primary alcohol (a hydroxymethyl group). This transformation is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or more powerful reagents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent. The resulting 2-(hydroxymethyl)-1H-imidazo[4,5-b]pyridine is a valuable intermediate. The primary alcohol can be further functionalized, for instance, by conversion to a leaving group (e.g., tosylate or halide) for subsequent nucleophilic substitution reactions, or by oxidation back to the aldehyde or to a carboxylic acid.
| Reducing Agent | Typical Solvent(s) | Product |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 2-(Hydroxymethyl)-1H-imidazo[4,5-b]pyridine |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 2-(Hydroxymethyl)-1H-imidazo[4,5-b]pyridine |
| Hydrogen (H₂) with Catalyst | Palladium on Carbon (Pd/C) | 2-(Hydroxymethyl)-1H-imidazo[4,5-b]pyridine |
The 2-carbaldehyde group is an excellent electrophilic partner in cyclocondensation reactions with bifunctional nucleophiles to construct novel, complex heterocyclic systems fused or appended to the imidazopyridine core. By reacting the aldehyde with compounds containing two nucleophilic centers, new rings can be formed in a single step. For example, reaction with a 1,2-diamine like ethylenediamine (B42938) could yield a pyrazine-fused system, while reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyridazine (B1198779) or related nitrogen-containing heterocycles. These cyclization strategies significantly expand the structural diversity of compounds accessible from the 2-carbaldehyde precursor.
| Bifunctional Reagent | Reagent Type | Resulting Heterocyclic Structure |
| Hydrazine (N₂H₄) | 1,2-Dinucleophile | Appended Pyridazine Ring |
| Phenylhydrazine | 1,2-Dinucleophile | Appended N-Phenylpyridazine Ring |
| Ethylenediamine | 1,2-Dinucleophile | Fused Dihydropyrazine Ring |
| o-Phenylenediamine | 1,2-Dinucleophile | Fused Benzodiazepine Ring |
| Thiosemicarbazide | 1,3-Dinucleophile | Appended Thiadiazine Ring |
Alkylation of the nitrogen atoms in the imidazole ring is a common and effective strategy for introducing structural diversity into the 1H-imidazo[4,5-b]pyridine scaffold. These reactions are typically performed using an alkyl halide in the presence of a base. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-3) in the imidazole ring often leads to the formation of a mixture of regioisomers. researchgate.net
The regiochemical outcome of N-alkylation is sensitive to the reaction conditions. Phase Transfer Catalysis (PTC) has been shown to be an effective method for these reactions. uctm.edu For example, the alkylation of 6-bromo-2-aryl-3H-imidazo[4,5-b]pyridines with allyl bromide or propargyl bromide under PTC conditions using tetra-n-butylammonium bromide (TBAB) as the catalyst and potassium carbonate as the base proceeds in good yields. uctm.edu Studies on similar systems have demonstrated that the choice of base and solvent can significantly impact the ratio of N-1 to N-3 isomers formed. researchgate.net
| Substrate | Alkylating Agent | Base / Catalyst | Solvent | Product(s) | Reference |
| 6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Allyl bromide | K₂CO₃ / TBAB | DMF | 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | uctm.edu |
| 6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Allyl bromide | K₂CO₃ / TBAB | DMF | 3-allyl-6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine | uctm.edu |
| 6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Propargyl bromide | K₂CO₃ / TBAB | DMF | 6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine | uctm.edu |
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Benzyl bromide | K₂CO₃ | DMF | Mixture of N-1, N-3, and other isomers | researchgate.net |
| Imidazo[4,5-b]pyridine-4-oxide | Benzyl bromide | K₂CO₃ | DMF | Mixture of N-1 and N-3 isomers | researchgate.net |
Chemical Reactivity and Reaction Mechanisms of 1h Imidazo 4,5 B Pyridine 2 Carbaldehyde
Electrophilic Character of the Aldehyde Group
The aldehyde group at the C-2 position of the imidazo[4,5-b]pyridine ring imparts a significant electrophilic character to this carbon atom. The electron-withdrawing nature of the adjacent imidazole (B134444) ring system enhances this electrophilicity, making the aldehyde carbon a prime target for nucleophilic attack. This reactivity is fundamental to a variety of synthetic transformations.
Common reactions that capitalize on the electrophilic nature of aldehydes include condensations, additions, and multicomponent reactions. For instance, in the Groebke–Blackburn–Bienaymé three-component reaction, aldehydes react with aminopyridines and isocyanides to form imidazo[1,2-a]pyridines, illustrating the aldehyde's role as an electrophilic building block in complex heterocyclic synthesis. beilstein-journals.orgnih.gov
The carbonyl group readily undergoes nucleophilic addition with organometallic reagents and ylides. These reactions are pivotal for extending the carbon framework of the molecule.
Table 1: Examples of Nucleophilic Addition Reactions at the Aldehyde Group
| Reaction Type | Nucleophile | Reagent Class | Expected Product |
| Grignard Reaction | Carbanion (R⁻) | Organomagnesium Halide (R-MgX) | Secondary Alcohol |
| Wittig Reaction | Ylide (Ph₃P=CR₂) | Phosphonium (B103445) Ylide | Alkene |
| Aldol Condensation | Enolate | Aldehyde/Ketone | β-Hydroxy Aldehyde/Ketone |
Research on the related compound, 2-acetylimidazo[4,5-b]pyridine, has demonstrated its ability to react with various aromatic aldehydes, further confirming the reactivity of a carbonyl group at the 2-position. nih.gov
Nucleophilic Reactivity of the Nitrogen Atoms
The 1H-Imidazo[4,5-b]pyridine-2-carbaldehyde molecule contains three nitrogen atoms, each with a lone pair of electrons, bestowing nucleophilic properties upon the ring system. The specific reactivity of these nitrogens can be influenced by steric and electronic factors, including the presence of the electron-withdrawing carbaldehyde group.
The imidazole nitrogen (N-1 or N-3) and the pyridine (B92270) nitrogen (N-5) are all potential sites for electrophilic attack, such as alkylation or acylation. researchgate.net The regioselectivity of these reactions is a key consideration in the synthesis of derivatives. Studies on related bis(imino)pyridine systems have shown that nucleophilic attack can occur at the pyridine nitrogen, a phenomenon attributed to specific stereoelectronic factors. rsc.orgscielo.org.mx Alkylation of the imidazo[4,5-b]pyridine core is a common strategy for creating molecular diversity, though it can lead to mixtures of N-1 and N-3 isomers. nih.gov
Table 2: Potential Sites for Electrophilic Attack
| Nitrogen Atom | Position | Hybridization | Comments |
| N-1 | Imidazole | sp² | Typically nucleophilic; involved in tautomerism. |
| N-3 | Imidazole | sp² | Nucleophilic; alkylation can occur here. |
| N-5 | Pyridine | sp² | Basicity and nucleophilicity are influenced by the fused imidazole ring. |
Intramolecular Cyclization Pathways
The structure of this compound is conducive to intramolecular cyclization reactions, particularly when appropriate functional groups are introduced into the molecule. The aldehyde group can act as an electrophilic partner in a ring-forming reaction with a nucleophilic moiety positioned elsewhere on the scaffold.
While specific examples starting directly from this compound are not extensively documented, the principle is well-established within the broader class of imidazopyridines. For example, palladium-catalyzed C-H activation strategies have been used to achieve intramolecular cyclization in related imidazo[1,2-a]pyridine (B132010) systems. rsc.org Such pathways could be envisioned for derivatives of the title compound, where a side chain containing a nucleophile (e.g., an amine or an activated carbon) could attack the aldehyde to form a new fused ring system. These cyclization reactions are powerful tools for building complex, polycyclic heterocyclic architectures.
Reductive Transformations
The aldehyde functional group of this compound is readily susceptible to reduction. This transformation is a key step for converting the aldehyde into other important functional groups, primarily a primary alcohol.
The most common reductive transformation is the conversion of the carbaldehyde to a hydroxymethyl group, yielding (1H-Imidazo[4,5-b]pyridin-2-yl)methanol. This reaction is typically achieved with high efficiency using standard reducing agents.
Table 3: Common Reagents for Aldehyde Reduction
| Reagent | Chemical Formula | Typical Conditions | Product |
| Sodium Borohydride (B1222165) | NaBH₄ | Methanol or Ethanol, Room Temp. | Primary Alcohol |
| Lithium Aluminium Hydride | LiAlH₄ | Anhydrous Ether or THF, 0 °C to RT | Primary Alcohol |
| Catalytic Hydrogenation | H₂/Catalyst | Pd, Pt, or Ni catalyst, Pressure | Primary Alcohol or Methyl group (harsher conditions) |
The resulting 2-(hydroxymethyl) derivative serves as a versatile intermediate for further synthetic modifications, such as esterification or conversion to a leaving group for nucleophilic substitution reactions. rsc.orgrsc.org
Oxidative Transformations
Conversely to reduction, the aldehyde group can be oxidized to a carboxylic acid. This transformation converts the electrophilic aldehyde into a nucleophilic carboxylate (after deprotonation) or an acylating agent precursor, opening up different avenues for derivatization.
The oxidation of this compound would yield 1H-Imidazo[4,5-b]pyridine-2-carboxylic acid. The imidazo[4,5-b]pyridine core is generally stable under oxidative conditions, as demonstrated by syntheses of other carboxylated analogues. researchgate.net
Table 4: Common Reagents for Aldehyde Oxidation
| Reagent | Chemical Formula | Typical Conditions |
| Potassium Permanganate | KMnO₄ | Basic aqueous solution, heat |
| Jones Reagent | CrO₃ / H₂SO₄ | Acetone, 0 °C to Room Temp. |
| Tollens' Reagent | [Ag(NH₃)₂]⁺ | Aqueous ammonia |
The resulting carboxylic acid is a valuable synthetic intermediate. It can be converted into esters, amides, or acid chlorides, providing a handle for attaching a wide variety of molecular fragments, for example, through amide coupling reactions.
Carbon-Carbon Bond Forming Reactions
The aldehyde group is a key functional group for participating in carbon-carbon bond-forming reactions, which are essential for building more complex molecular structures. These reactions typically involve the nucleophilic attack on the electrophilic aldehyde carbon.
Two of the most prominent examples are the Wittig reaction and the Grignard reaction.
Wittig Reaction : This reaction involves a phosphonium ylide, which acts as a carbon nucleophile, attacking the aldehyde to form an alkene. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This method is highly effective for converting the C=O double bond into a C=C double bond, allowing for the introduction of various substituted vinyl groups at the 2-position of the imidazopyridine core.
Grignard Reaction : Grignard reagents (R-MgX) are powerful carbon nucleophiles that add to the aldehyde to form a secondary alcohol after an acidic workup. nih.govmasterorganicchemistry.com This reaction provides a direct route to 2-(α-hydroxyalkyl)imidazo[4,5-b]pyridines.
Other C-C bond-forming reactions include aldol-type condensations, where an enolate attacks the aldehyde. The reactivity of the related 2-acetylimidazo[4,5-b]pyridine in condensation reactions highlights the potential of the carbonyl at the 2-position to engage in such transformations. nih.gov
Advanced Spectroscopic and Structural Characterization of 1h Imidazo 4,5 B Pyridine 2 Carbaldehyde and Its Derivatives
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. For derivatives of the imidazo[4,5-b]pyridine scaffold, this method provides invaluable information on bond lengths, bond angles, and intermolecular interactions.
In a study of newly synthesized N-substituted imidazo[4,5-b]pyridine derivatives, single-crystal X-ray diffraction was used to characterize the structures of 6-bromo-1-allyl-2-(2-nitrophenyl)-1H-imidazo[4,5-b]pyridine and 6-bromo-2-((4'-N,N-dimethylamino)phenyl)-1-(prop-2-yn-1-yl)-1H-imidazo[4,5-b]pyridine. uctm.edu The crystallographic data for these compounds provided a definitive confirmation of their molecular structures. uctm.edu
For instance, the analysis of 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde revealed a monoclinic crystal system with the space group P21/n. nih.gov The dihedral angle between the imidazo–pyridine (B92270) fused ring system and the fluorophenyl ring was determined to be 53.77 (4)°. nih.gov The crystal structure is stabilized by a three-dimensional network of C—H⋯O and C—H⋯F hydrogen bonds. nih.gov
Similarly, the crystal structure of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde was determined to be orthorhombic with the space group P b c a. iucr.org The dihedral angle between the imidazo[1,2-a]pyridine (B132010) and phenyl rings is 28.61 (4)°. iucr.org The molecules are linked by weak C—H⋯O and C—H⋯N hydrogen bonds, forming chains, which are further connected by π–π stacking interactions. iucr.org
A summary of crystallographic data for a representative derivative is presented in the interactive table below.
Interactive Table 1: Crystallographic Data for 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₉FN₂O |
| Molecular Weight | 240.23 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 8.97833 (9) |
| b (Å) | 10.13609 (9) |
| c (Å) | 12.85096 (15) |
| β (°) | 110.3575 (13) |
| Volume (ų) | 1096.46 (2) |
| Z | 4 |
| Temperature (K) | 100 |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrations
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.
The FT-IR spectrum of imidazo[1,2-a]pyridine has been studied in detail, with vibrational assignments supported by density functional theory (DFT) calculations. researchgate.net These studies help in identifying characteristic vibrational modes of the fused ring system. For pyridine-4-carbaldehyde, a related compound, the normal Raman spectra have been recorded in various states (pure liquid, aqueous solution, acidic, and basic solutions), showing distinct vibrational bands. For example, the FT-IR spectrum of pyridine 4-carbaldehyde semicarbazone shows a sharp band for the C=O bond, indicating the keto form, and a strong band at 1604 cm⁻¹ corresponding to the imine functionality. ajchem-a.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.
For derivatives of imidazo[4,5-b]pyridine, ¹H and ¹³C NMR spectroscopy are routinely used to confirm their structures. uctm.edu For example, in the ¹H NMR spectrum of a newly synthesized N-substituted imidazo[4,5-b]pyridine derivative, characteristic signals for the pyridine and aromatic protons were observed, along with signals for the N-alkyl substituents. uctm.edu The ¹³C NMR spectrum correspondingly showed signals for all the carbon atoms in the molecule, confirming the proposed structure. uctm.edu
The chemical shifts in ¹H and ¹³C NMR spectra, along with H-H coupling constants, are instrumental in elucidating the structure of newly prepared derivatives. irb.hr For instance, the ¹H NMR spectrum of an imidazo[4,5-b]pyridine derivative in DMSO-d₆ showed aromatic proton signals at δ 8.34 (dd), 8.05 (d), and 7.28 (dd) ppm. irb.hr The ¹³C NMR spectrum displayed signals consistent with the fused heterocyclic ring system. irb.hr
Interactive Table 2: Representative ¹H NMR Data for an Imidazo[4,5-b]pyridine Derivative irb.hr
| Chemical Shift (δ/ppm) | Multiplicity | Coupling Constants (J/Hz) | Assignment |
|---|---|---|---|
| 8.34 | dd | J₁ = 4.71, J₂ = 1.11 | Aromatic H |
| 8.05 | d | J₁ = 7.92, J₂ = 1.20 | Aromatic H |
| 7.28 | dd | J₁ = 7.95, J₂ = 4.74 | Aromatic H |
| 4.58 | s | - | CH₂ |
| 3.75 | s | - | CH₃ |
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. researchgate.net
For 1H-Imidazo[4,5-b]pyridine-2-carbaldehyde, the molecular formula is C₇H₅N₃O, with a molecular weight of 147.13 g/mol . nih.gov Mass spectrometry can confirm this by identifying the molecular ion peak (M⁺). nih.gov Studies on tetracyclic imidazo[4,5-b]pyridine-based molecules using electrospray ionization mass spectrometry (ESI-MS) have been conducted to investigate their coordination with metal ions. mdpi.com
Spectroscopic Analysis of Tautomeric Forms
Tautomerism is a significant phenomenon in heterocyclic compounds like imidazo[4,5-b]pyridines. Spectroscopic techniques are crucial for identifying and characterizing the different tautomeric forms that may exist in equilibrium.
For some imidazo[4,5-b]pyridine derivatives, the presence of inseparable tautomers has been confirmed by ¹H NMR spectroscopy, where double signals were observed for certain protons. irb.hr The study of tautomerism in related heterocyclic systems, such as 5-hydroxyquinoline (B119867) and 8-hydroxyquinoline (B1678124) mono-azo dyes, has shown that the existence of azo and hydrazone tautomeric forms can be confirmed by the presence of distinct signals in the ¹³C NMR spectrum. goums.ac.ir
Theoretical studies, often in conjunction with experimental spectroscopy, are employed to investigate the relative stabilities of different tautomers. For instance, quantum chemical methods have been used to study the tautomeric equilibrium of 8-azaguanine, a related purine (B94841) analog, revealing the most stable tautomeric forms in the gas phase and in solution. nih.gov The investigation of tautomerism in 4,5-diamine-2,6-dimercaptopyrimidine has been carried out using FTIR spectroscopy in combination with ab-initio and DFT calculations, which helped to identify the energetically favored tautomers. researchgate.net
Computational and Theoretical Investigations of 1h Imidazo 4,5 B Pyridine 2 Carbaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the properties of heterocyclic compounds. nih.gov DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), offer a balance of computational cost and accuracy for predicting molecular properties. elixirpublishers.comuctm.edu
Molecular Geometry Optimization
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 1H-Imidazo[4,5-b]pyridine-2-carbaldehyde, this process would yield precise bond lengths, bond angles, and dihedral angles. Based on studies of similar imidazopyridine structures, the fused ring system is expected to be largely planar. uctm.edu The orientation of the carbaldehyde group relative to the imidazole (B134444) ring would be a key parameter determined through this optimization.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: The following data is illustrative of typical results from DFT calculations for related heterocyclic aldehydes and is awaiting specific published data for the target molecule.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.21 Å |
| C-C (aldehyde) | ~1.48 Å | |
| N-H (imidazole) | ~1.01 Å | |
| Bond Angle | O=C-C | ~124° |
| C-C-N (imidazole) | ~125° | |
| Dihedral Angle | N-C-C=O | ~180° (for planar conformer) |
Electronic Structure Analysis
Once the geometry is optimized, the electronic structure can be analyzed to understand the distribution of electrons within the molecule. This includes the calculation of atomic charges, which indicate the electron density on each atom and help identify potential sites for electrophilic and nucleophilic attack. The Mulliken population analysis is a common method for this, though it is known to be dependent on the basis set used. Analysis of related molecules suggests that the nitrogen atoms of the pyridine (B92270) and imidazole rings, along with the oxygen atom of the carbaldehyde group, would possess negative charges, indicating their nucleophilic character.
Vibrational Frequency Predictions and Spectral Assignments
Theoretical vibrational analysis predicts the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. elixirpublishers.com By calculating these frequencies for the optimized structure of this compound, a theoretical spectrum can be generated. cardiff.ac.uk This allows for the assignment of experimental spectral bands to specific molecular motions, such as C-H stretching, C=O stretching of the aldehyde, and ring breathing modes. elixirpublishers.com Such assignments are crucial for the structural characterization of the compound. nih.gov
Frontier Molecular Orbital Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests high reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the fused heterocyclic ring system, while the LUMO would likely have significant contributions from the carbaldehyde group, facilitating charge transfer within the molecule. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Note: The following data is illustrative and based on general principles and data for analogous compounds.)
| Property | Predicted Value (eV) |
| HOMO Energy | -6.0 to -7.0 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Studies on Isomerization and Prototropic Transformations
The imidazo[4,5-b]pyridine scaffold is known to exhibit tautomerism, a form of isomerization involving the migration of a proton. irb.hr Prototropic transformations are crucial as different tautomers can have distinct chemical and biological properties.
Ground State Isomerization Pathways
Computational methods can be used to explore the potential energy surface for the interconversion of different tautomers of this compound in the ground state. This involves identifying the transition state structures that connect the different isomeric forms and calculating the energy barriers for these transformations. For the imidazo[4,5-b]pyridine system, the proton on the imidazole nitrogen can potentially migrate to the other imidazole nitrogen or to the pyridine nitrogen, leading to different tautomeric forms. Theoretical calculations would determine the relative stabilities of these tautomers and the energetic feasibility of their interconversion. Studies on related systems indicate that the stability of different tautomers can be influenced by substituent effects and the surrounding solvent environment. rsc.org
Excited State Proton Transfer Dynamics
Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process critical to the function of many fluorescent probes and photoswitches. Theoretical studies on derivatives of the imidazo[4,5-b]pyridine scaffold have provided detailed insights into these dynamics.
For instance, time-dependent density functional theory (TDDFT) has been used to investigate the ESIPT and intramolecular twisted charge transfer (TICT) reactions of 2-(4’-diethylamino-2’-hydroxyphenyl)-1H-imidazo-[4,5-b]pyridine (DHP). These studies confirmed that an ESIPT reaction occurs upon excitation in various solvents, with dual emission spectra corresponding to the enol and keto forms of the molecule. researchgate.net For related isomers like 2-(2'-Hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP), quantum chemical calculations have been employed to rationalize the effects of different substituents on the ESIPT fluorescence energies. nih.gov These theoretical models show that the introduction of electron-donating or electron-withdrawing groups can systematically tune the emission properties. nih.gov
Further theoretical explorations on similar (hydroxyphenyl)imidazole-based compounds have elucidated the nonradiative relaxation pathways. In the gas phase, accessible conical intersections between the S1 and S0 state potential energy profiles can lead to ultrafast deactivation of the excited state via internal conversion, a mechanism that contributes to the photostability of these molecules. nih.gov
Molecular Dynamics and Monte Carlo Simulations
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful tools for studying the conformational behavior of molecules and their interactions with their environment over time.
For the imidazo[4,5-b]pyridine class, MC simulations have been employed to evaluate the affinity of novel alkyl-substituted derivatives for adsorption onto metallic surfaces. research-nexus.netuctm.edu These simulations are critical in the field of materials science, particularly for developing corrosion inhibitors. The findings revealed that these compounds show a significant tendency to adsorb onto iron surfaces. research-nexus.netuctm.edu The simulations, often coupled with DFT calculations, help in understanding the interfacial interactions between the inhibitor molecules and the metal. uctm.edu
In the context of drug discovery, MD simulations are used to validate the stability of ligand-protein complexes predicted by molecular docking. For an analogue series, imidazo[1,2-a]pyridine-3-carboxamide, MD simulations of the ligand-enzyme complex were performed for 1.2 nanoseconds to confirm the binding mode and stability, showing an acceptable root-mean-square deviation (RMSD) of less than 3 Å. openpharmaceuticalsciencesjournal.com
Ligand-Protein Interaction Modeling
The imidazo[4,5-b]pyridine core is a privileged scaffold for designing ligands that target a wide range of proteins. nih.govnih.gov Modeling these interactions is fundamental to structure-based drug design. The process involves identifying key interactions such as hydrogen bonds, hydrophobic contacts, and salt bridges that determine the binding affinity and selectivity of a ligand for its protein target. nih.gov Accurately modeling these protein-ligand interactions is essential for predicting binding affinity. rowansci.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method has been extensively applied to imidazo[4,5-b]pyridine derivatives to explore their therapeutic potential.
Docking studies on a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives identified them as potential antitubercular agents targeting the DprE1 enzyme. The computational analysis revealed promising interactions with amino acid residues in the active site, correlating with their observed biological activity. nih.gov In another study, [1H,3H] imidazo[4,5-b]pyridine derivatives were docked into the active site of lumazine (B192210) synthase from Mycobacterium tuberculosis, identifying key hydrogen bonding and hydrophobic interactions responsible for stabilizing the enzyme-inhibitor complex. nih.gov Furthermore, docking has been combined with 3D-QSAR models to study imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors, identifying key structural requirements for potent activity. ebi.ac.uk
| Derivative Series | Target Protein | Key Findings |
| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridines | DprE1 (M. tuberculosis) | Showed promising interactions with active site residues, suggesting potential as DprE1 inhibitors. nih.gov |
| [1H,3H] imidazo[4,5-b]pyridines | Lumazine Synthase (M. tuberculosis) | Identified H-bonding, hydrophobic, and aromatic interactions stabilizing the enzyme-inhibitor complex. nih.gov |
| Imidazo[4,5-b]pyridines | Aurora A Kinase | Docking combined with 3D-QSAR identified key structural features for inhibitory activity. ebi.ac.uk |
| 2-phenyl-1H-imidazo[4,5-b]pyridines | α-glucosidase | Revealed that active compounds fit perfectly into the binding groove of the enzyme. researchgate.net |
Hydrogen bonds are among the most critical interactions for determining the specificity of ligand-protein binding. Analysis of these networks provides a detailed picture of the binding mode.
In studies of imidazo[4,5-b]pyridine derivatives, hydrogen bonding is consistently identified as a key contributor to binding affinity. For example, in the docking of derivatives against lumazine synthase, hydrogen bonds were crucial for stabilizing the complex. nih.gov Similarly, analysis of the crystal structure of a related compound, 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, revealed that C—H⋯O and C—H⋯F hydrogen bonds link the molecules into a three-dimensional network. nih.gov The aldehyde oxygen atom, in this case, was found to accept three distinct hydrogen bonds. nih.gov In metal-organic networks, the nitrogen atoms of the imidazo[4,5-b]pyridine core readily participate in hydrogen-bonding interactions, which dictate the final supramolecular structure. researchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This analysis partitions the crystal space into regions where the electron distribution of a promolecule dominates over the others.
This technique has been applied to novel alkyl-substituted imidazo[4,5-b]pyridine derivatives to identify the closest contacts between active atoms and understand their intermolecular interactions. research-nexus.netuctm.edu For the isomeric compound 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, Hirshfeld analysis was used to quantify the contributions of different interactions to the crystal packing. nih.gov The results indicated that H⋯H (30.4%), H⋯C/C⋯H (23.7%), and H⋯O/O⋯H (12.2%) interactions were the most significant. nih.gov Such analyses provide a quantitative fingerprint of the types of forces holding the molecules together in the solid state.
| Compound | Major Intermolecular Contacts | Percentage Contribution |
| 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde nih.gov | H···H | 30.4% |
| H···C/C···H | 23.7% | |
| H···O/O···H | 12.2% | |
| H···F/F···H | 11.1% |
Molecular Interactions and Ligand Design Principles Involving 1h Imidazo 4,5 B Pyridine 2 Carbaldehyde Scaffold
Structure-Activity Relationship (SAR) Studies of Imidazopyridine Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of imidazopyridine derivatives. These studies systematically alter the chemical structure of the lead compound to identify key features responsible for its biological activity.
For instance, in the development of cytotoxic agents, SAR studies on imidazo[4,5-b]pyridine derivatives revealed that substitutions at the 2-position of the ring system significantly influence activity. researchgate.net One study found that incorporating a pyrimidine (B1678525) moiety at this position resulted in the highest activity against certain cancer cell lines. researchgate.net Conversely, other pyrimidine analogues showed inactivity, highlighting the subtle yet critical nature of substituent placement. researchgate.net Further exploration of amides at the same position identified the cyclopropyl (B3062369) amide as a potent variant. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) analyses have also been employed to understand the tuberculostatic activity of imidazo[4,5-b]pyridine derivatives. nih.gov These studies indicated that the hydrophobicity of the compounds is a decisive factor for their activity against Mycobacterium tuberculosis. nih.gov This understanding allows for the rational design of more effective derivatives. nih.gov
The following table summarizes key SAR findings for imidazopyridine derivatives targeting different biological activities:
Rational Ligand Design Based on Target Interactions
Rational ligand design leverages the structural information of the biological target to design molecules that can bind with high affinity and selectivity. The imidazo[4,5-b]pyridine scaffold serves as a versatile template for this approach. mdpi.com Its ability to be functionalized at multiple positions allows for the fine-tuning of steric, electronic, and pharmacokinetic properties to enhance biological activity.
In the context of antitubercular drug development, ligand-based drug design has guided the synthesis of new 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives with promising activity. Similarly, the design of novel tetracyclic imidazo[4,5-b]pyridine derivatives as potential antiproliferative agents has been guided by the understanding of their interactions with cellular targets like DNA/RNA. irb.hr
A notable example of rational design involves the development of imidazo[1,2-a]pyridines as aldehyde dehydrogenase (ALDH) inhibitors. nih.gov Through a structure-based optimization of a lead compound, researchers designed a series of novel inhibitors. Crystallization and modeling studies revealed key interactions within the catalytic site of the ALDH1A3 isoform, including π–π stacking interactions and van der Waals contacts, which informed the design of a submicromolar competitive inhibitor. nih.gov
Hydrogen Bonding Capabilities of the Imidazopyridine Core
Hydrogen bonding is a critical non-covalent interaction that plays a significant role in the binding of ligands to their biological targets. nih.gov The 1H-imidazo[4,5-b]pyridine core possesses both hydrogen bond donors (the N-H group of the imidazole (B134444) ring) and acceptors (the nitrogen atoms of both the imidazole and pyridine (B92270) rings), making it adept at forming these interactions. nih.govontosight.ai
The ability of the imidazopyridine core to participate in hydrogen bonding is fundamental to its biological activity. nih.gov These interactions can help to orient the ligand within the binding pocket of a protein, contributing to its affinity and specificity. Theoretical studies have shown that intramolecular hydrogen bonds can also influence the conformation of imidazopyridine derivatives, which in turn affects their biological properties. nih.gov
The following table outlines the hydrogen bonding potential of the 1H-imidazo[4,5-b]pyridine core:
Role of the Aldehyde Group in Molecular Recognition
The aldehyde group at the 2-position of the 1H-imidazo[4,5-b]pyridine ring is a key functional group that can participate in various molecular recognition events. Aldehydes are known to be reactive functional groups that can form covalent bonds with nucleophilic residues in proteins, such as the thiol group of cysteine or the amino group of lysine. This covalent interaction can lead to irreversible inhibition of enzyme activity.
Additionally, the oxygen atom of the aldehyde group can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors in the active site of a target protein. The formyl group is an important functional group in the derivatization of organic and pharmaceutical molecules. mdpi.com
Conformational Analysis and Binding Modes
The three-dimensional conformation of a ligand is crucial for its ability to bind to a biological target. Conformational analysis of imidazopyridine derivatives helps to understand their preferred shapes and how they might fit into a binding pocket. nih.govresearchgate.net
Studies have shown that the imidazo[4,5-b]pyridine ring system is planar. ontosight.ai However, the substituents attached to this core can adopt various conformations, which can be influenced by factors such as intramolecular hydrogen bonding and steric hindrance. nih.govresearchgate.net For example, the rotational barrier of substituents can be affected by interactions between atoms and the stereoelectronic effects of nitrogen atoms. researchgate.net
The binding modes of imidazopyridine derivatives have been elucidated through techniques like X-ray crystallography and molecular modeling. For instance, in the case of ALDH1A3 inhibitors, the phenyl ring at the 2-position of the imidazo[1,2-a]pyridine (B132010) nucleus was found to establish π–π stacking interactions and van der Waals contacts with specific residues in the protein's backbone, contributing to the binding affinity. nih.gov
Research Frontiers and Emerging Applications of 1h Imidazo 4,5 B Pyridine 2 Carbaldehyde in Chemical Sciences
Role as a Chemical Probe in Biological Systems
Derivatives originating from the 1H-Imidazo[4,5-b]pyridine scaffold are instrumental as chemical probes for interrogating complex biological systems. Their ability to selectively interact with specific biomolecules, such as enzymes and receptors, allows researchers to study their functions and roles in cellular pathways.
Enzyme Inhibition Mechanism Studies (e.g., Kinases: Aurora Kinases, FLT3)
The imidazo[4,5-b]pyridine core is a key structural motif in the design of potent kinase inhibitors, which are crucial tools for studying cell signaling pathways and are prominent in cancer research. uq.edu.aunih.govacs.org Kinases are enzymes that play a central role in cell regulation, and their dysregulation is often linked to diseases like cancer.
Derivatives of this scaffold have been identified as potent dual inhibitors of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3) . uq.edu.aunih.govacs.org Aurora kinases (A, B, and C) are essential for mitotic progression, and their overexpression is common in many human cancers. FLT3 is a receptor tyrosine kinase that, when mutated (e.g., FLT3-ITD), can drive the proliferation of cancer cells, particularly in acute myeloid leukemia (AML). nih.govacs.org
One notable derivative, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (Compound 27e) , demonstrates potent, dual inhibitory activity. uq.edu.aunih.gov By binding to the ATP-binding site of these kinases, such compounds competitively inhibit the enzyme's function, blocking downstream signaling pathways that are critical for cancer cell division and survival. The use of these specific inhibitors as chemical probes allows for the detailed study of the cellular consequences of inhibiting Aurora and FLT3 kinases, both individually and simultaneously. nih.govacs.org
Table 1: Kinase Inhibition Data for Imidazo[4,5-b]pyridine Derivative (Compound 27e)
| Kinase Target | Binding Affinity (Kd) |
|---|---|
| Aurora-A | 7.5 nM |
| Aurora-B | 48 nM |
| FLT3 (Wild-Type) | 6.2 nM |
| FLT3-ITD Mutant | 38 nM |
| FLT3(D835Y) Mutant | 14 nM |
Data sourced from studies on imidazo[4,5-b]pyridine-based kinase inhibitors. uq.edu.aunih.govnih.gov
Receptor Binding Mechanism Studies
The versatility of the imidazo[4,5-b]pyridine scaffold extends to its use in developing ligands for various receptors, enabling the study of receptor-ligand interactions and their physiological roles. The structural similarity to purines makes this scaffold a suitable candidate for interacting with purinergic receptors and other targets. nih.gov
For instance, derivatives have been developed as antagonists for the calcitonin gene-related peptide (CGRP) receptor , which was explored in the context of migraine treatment. nih.gov Another area of investigation involves their activity as positive allosteric modulators of GABAA receptors . nih.gov By designing and synthesizing specific ligands based on the 1H-imidazo[4,5-b]pyridine core, researchers can probe the binding pockets of these receptors, study structure-activity relationships, and elucidate the molecular mechanisms that govern receptor activation or inhibition.
Modulation of Cellular Pathways
By acting as specific inhibitors of enzymes or ligands for receptors, derivatives of 1H-imidazo[4,5-b]pyridine-2-carbaldehyde are valuable tools for modulating and studying various cellular pathways. Their influence on pathways essential for cancer cell function has been a primary focus of research. nih.govresearchgate.net
Inhibition of Aurora and FLT3 kinases by imidazo[4,5-b]pyridine derivatives directly impacts key cellular processes. nih.gov Inhibition of Aurora-B kinase disrupts chromosome alignment and segregation during mitosis, leading to errors in cell division and ultimately cell death (apoptosis). nih.gov The inhibition of constitutively active FLT3 mutants blocks the aberrant signaling that drives the proliferation and survival of leukemia cells. nih.govacs.org Studies using these compounds have demonstrated a dose-dependent accumulation of cancer cells in the G2/M phase of the cell cycle, confirming their role in disrupting mitosis. mdpi.com These specific molecular probes allow for the precise dissection of these pathways and their role in cancer progression.
Scaffold for Design of Functional Molecules
Beyond its biological applications, the 1H-Imidazo[4,5-b]pyridine core is a versatile building block for creating novel functional molecules with unique chemical and physical properties. The aldehyde group of this compound is a key handle for synthetic elaboration.
Optical Materials and pH Probes
The fused aromatic ring system of imidazopyridines often imparts useful photophysical properties, making them attractive scaffolds for the development of fluorescent probes and other optical materials. nih.gov These molecules can be designed to exhibit fluorescence that is sensitive to their local environment.
Various classes of imidazopyridines have been developed as fluorescent probes for applications in metal ion detection and bioimaging. nih.gov The design of these probes often incorporates mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which can be modulated by the presence of an analyte (like a metal ion or a change in pH), resulting in a detectable change in fluorescence. nih.gov While specific examples focusing on the 2-carbaldehyde derivative are less common, the core scaffold is well-suited for creating such functional dyes. The development of these molecular probes is crucial for visualizing and quantifying specific analytes within complex systems, including living cells. nih.gov
Building Blocks in Complex Organic Synthesis
This compound and related structures are valuable intermediates, or "building blocks," in organic synthesis. osi.lvresearchgate.net The imidazo[4,5-b]pyridine core is considered a "privileged scaffold" because of its recurrence in a wide range of biologically active compounds. uctm.edu
Synthetic chemists utilize this scaffold as a starting point for constructing more complex molecules. The aldehyde can undergo a wide range of chemical transformations, such as condensation reactions, to build larger molecular architectures. mdpi.com Furthermore, the core structure can be functionalized at various positions, for example, through palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions. mdpi.comosi.lv These methods allow for the efficient and modular synthesis of libraries of diverse compounds, which is essential for drug discovery and materials science research. researchgate.netmdpi.com
Catalytic System Components
While research specifically detailing the catalytic applications of this compound is still developing, the broader class of imidazo[4,5-b]pyridine derivatives has been recognized for its utility in catalysis. The structural features of this compound, particularly the presence of nitrogen atoms within the fused ring system and the reactive aldehyde group, make it a promising candidate for incorporation into various catalytic frameworks.
The imidazo[4,5-b]pyridine scaffold is a key component in medicinal chemistry and drug discovery due to its ability to interact with a wide range of biological targets. This capacity for interaction is often facilitated through the formation of metal complexes, a principle that is central to many catalytic processes. The development of novel synthetic methods, such as photocatalytic cross-coupling reactions, has expanded the diversity of imidazo[4,5-b]pyridine derivatives, paving the way for their exploration in catalytic applications.
Derivatives of the parent 1H-imidazo[4,5-b]pyridine have been employed in transition metal-catalyzed reactions. For instance, palladium-catalyzed cross-coupling reactions are a common method for synthesizing functionalized imidazo[4,5-b]pyridines. nih.gov While often the focus is on the synthesis of the scaffold itself, the potential for these derivatives to act as ligands for catalytic metals is an area of active investigation. The nitrogen atoms in the ring system can coordinate with metal centers, and the substituent at the 2-position, in this case, a carbaldehyde group, can be modified to tune the electronic and steric properties of the resulting metal complex.
The aldehyde functionality of this compound offers a versatile handle for the synthesis of more complex ligands. For example, it can undergo condensation reactions with amines to form Schiff bases. Schiff base ligands are well-known for their ability to form stable complexes with a variety of transition metals, which can then act as catalysts in a range of organic transformations.
Table 1: Potential Components of Catalytic Systems Involving this compound Derivatives
| Component | Role in Catalytic System | Potential Metal Centers |
| This compound | Ligand Precursor | N/A |
| Schiff Base Ligands (derived from the carbaldehyde) | Primary Ligand | Palladium (Pd), Copper (Cu), Rhodium (Rh), Ruthenium (Ru) |
| Metal Salt/Precursor | Active Catalytic Center | Pd(OAc)₂, CuI, [Rh(CO)₂Cl]₂, RuCl₃ |
| Co-catalyst/Additive | Enhance Catalytic Activity/Selectivity | Bases (e.g., K₂CO₃, Et₃N), Oxidants, Reductants |
| Solvent | Reaction Medium | Toluene, DMF, Acetonitrile, etc. |
Supramolecular Assembly and Recognition
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, presents another promising avenue for the application of this compound. The structural characteristics of this molecule, including its planar aromatic system, hydrogen bond donors and acceptors, and the potential for modification of the aldehyde group, make it a valuable building block for the construction of complex supramolecular assemblies.
The imidazole (B134444) ring system, a core component of this compound, is known to participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov These interactions are fundamental to the self-assembly of molecules into larger, well-defined structures. The pyridine (B92270) nitrogen atom and the N-H group of the imidazole ring can act as hydrogen bond acceptors and donors, respectively, facilitating the formation of extended networks.
Furthermore, the aldehyde group can be derivatized to introduce other functional groups capable of directing supramolecular assembly. For example, conversion to a carboxylic acid would provide a strong hydrogen bonding motif, while reaction with an appropriate amine could introduce charged groups for electrostatic interactions.
The ability of the imidazo[4,5-b]pyridine scaffold to coordinate with metal ions also opens up possibilities in the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netnih.gov In these materials, the organic ligand (a derivative of this compound) would bridge metal centers to form a porous, crystalline structure. Such materials have potential applications in gas storage, separation, and catalysis. While specific examples utilizing this compound in MOFs are not yet prevalent in the literature, the principles of MOF design suggest its viability as a ligand precursor.
In the context of molecular recognition, the specific arrangement of functional groups on the this compound scaffold can be tailored to selectively bind to other molecules or ions. The development of synthetic receptors for biologically or environmentally important species is a major goal of supramolecular chemistry, and the versatility of this compound makes it an attractive starting point for the design of such receptors.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1H-Imidazo[4,5-b]pyridine-2-carbaldehyde?
The compound is typically synthesized via condensation reactions between pyridine derivatives and aldehyde precursors. For example, substituted pyridine-2,3-diamines can react with aldehydes under phase transfer catalysis (e.g., solid-liquid conditions) using solvents like DMF and catalysts such as p-toluenesulfonic acid . Optimization of reaction conditions (temperature, solvent polarity, and catalyst loading) is critical to achieving high yields, as competing side reactions (e.g., over-oxidation or dimerization) may occur.
Q. How can the structural identity of this compound be confirmed?
Structural characterization relies on a combination of techniques:
- NMR spectroscopy : and NMR identify proton and carbon environments, with the aldehyde proton appearing as a singlet near δ 9.8–10.2 ppm.
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 163.06 for CHNO).
- X-ray crystallography : Single-crystal analysis resolves bond angles and packing motifs, as demonstrated in related imidazo[4,5-b]pyridine derivatives .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water.
- Stability : The aldehyde group is susceptible to oxidation; storage under inert atmosphere at -20°C is recommended.
- Reactivity : The imidazole ring participates in electrophilic substitution, while the aldehyde serves as a site for nucleophilic addition (e.g., Schiff base formation) .
Advanced Research Questions
Q. How can computational methods like DFT studies enhance the understanding of this compound’s electronic properties?
Density Functional Theory (DFT) calculations predict molecular orbital distributions, charge densities, and reactive sites. For example, HOMO-LUMO gaps in imidazo[4,5-b]pyridine derivatives correlate with their electrochemical behavior and ligand-binding affinities. These insights guide the design of derivatives with tailored redox or photophysical properties .
Q. What strategies are used to analyze structure-activity relationships (SAR) for antimicrobial or anticancer applications?
- Substitution patterns : Introducing electron-withdrawing groups (e.g., nitro, bromo) at the 6-position enhances antibacterial activity by increasing electrophilicity .
- Pharmacophore modeling : Molecular docking (e.g., against Mycobacterium tuberculosis DprE1 enzyme) identifies critical interactions, such as hydrogen bonding between the aldehyde group and catalytic residues .
- In vitro assays : MIC (Minimum Inhibitory Concentration) testing against resistant bacterial strains validates predicted activity .
Q. What challenges arise in scaling up the synthesis of this compound for preclinical studies?
- Purification : Column chromatography is often required to separate regioisomers, increasing costs.
- Yield optimization : Phase transfer catalysis improves efficiency, but solvent recovery and catalyst recycling remain hurdles .
- Stability monitoring : Real-time HPLC tracking detects degradation products during storage .
Methodological Considerations
Q. How can contradictions in biological activity data between studies be resolved?
Discrepancies may arise from variations in assay conditions (e.g., bacterial strain viability, solvent/DMSO concentrations). Standardized protocols (CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics vs. MIC) are recommended to confirm reproducibility .
Q. What analytical techniques are critical for studying metabolic pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
